molecular formula C22H19ClN2O2S B11656089 5-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole

5-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11656089
M. Wt: 410.9 g/mol
InChI Key: BAFMBVRZTQQXIG-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methylbenzenesulfonyl group, and a phenyl group, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
  • 5-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

Uniqueness

Compared to similar compounds, 5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H19ClN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-9-11-19(23)12-10-18)15-21(24-25)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3

InChI Key

BAFMBVRZTQQXIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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